N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide
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Overview
Description
N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide typically involves a multi-step process One common method starts with the preparation of the benzothiazole core, which is then functionalized with a 4,6-dimethoxy groupThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine: Used as a rubber vulcanization accelerator.
4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide: Known for its various biological activities.
Uniqueness
N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
5319-50-6 |
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Molecular Formula |
C16H13FN2O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(4,6-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C16H13FN2O3S/c1-21-9-7-12(22-2)14-13(8-9)23-16(18-14)19-15(20)10-5-3-4-6-11(10)17/h3-8H,1-2H3,(H,18,19,20) |
InChI Key |
XWCPPXPWUIOAAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
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